molecular formula C18H12ClN4NaO6S B12766748 Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate CAS No. 79817-79-1

Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate

Cat. No.: B12766748
CAS No.: 79817-79-1
M. Wt: 470.8 g/mol
InChI Key: XSRQHDFNXJVQNR-BMQVQGAHSA-M
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Description

Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate is a complex organic compound characterized by its azo groups and sulphonate functionality. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-2-hydroxyaniline, followed by coupling with 2,6-dihydroxyphenylazo compounds. The reaction conditions usually require acidic or basic environments to facilitate the formation of azo bonds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions vary based on the reaction type. For instance, oxidation typically yields quinone derivatives, while reduction results in the formation of corresponding amines .

Scientific Research Applications

Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of intermediate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric properties and specific chemical reactivity .

Properties

CAS No.

79817-79-1

Molecular Formula

C18H12ClN4NaO6S

Molecular Weight

470.8 g/mol

IUPAC Name

sodium;4-[(2Z)-2-[(5E)-5-[(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]benzenesulfonate

InChI

InChI=1S/C18H13ClN4O6S.Na/c19-10-1-6-13(16(25)9-10)21-22-14-7-8-15(24)17(18(14)26)23-20-11-2-4-12(5-3-11)30(27,28)29;/h1-9,20-21,25H,(H,27,28,29);/q;+1/p-1/b22-14+,23-17-;

InChI Key

XSRQHDFNXJVQNR-BMQVQGAHSA-M

Isomeric SMILES

C1=CC(=CC=C1N/N=C\2/C(=O)C=C/C(=N\NC3=C(C=C(C=C3)Cl)O)/C2=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)Cl)O)C2=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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